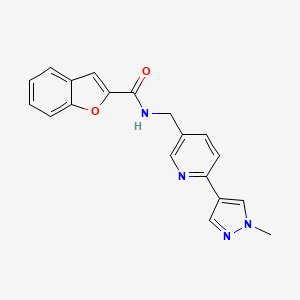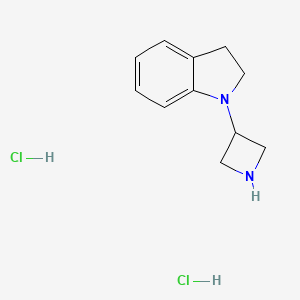![molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5](/img/structure/B2413775.png)
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” is a complex organic molecule. Its structure likely involves multiple ring structures, as suggested by the “tricyclo” prefix .
Molecular Structure Analysis
The molecular structure of “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” is likely complex due to the tricyclic nature of the compound. Unfortunately, without specific data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
Without specific data on “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione”, it’s challenging to provide an analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has been utilized in chemical synthesis processes, such as in the formation of 2-cyclohexene-1,4-dione, which involves Diels-Alder reactions and thermal decomposition reactions (Oda, Kawase, Okada, & Enomoto, 2003). Additionally, its synthesis has been demonstrated through regioselective aryne cycloaddition (Maurin, Ibrahim-Ouali, & Santelli, 2001).
- The compound has been a focus in crystallography for understanding molecular packing. Its derivatives, like symmetrical 1,3,5,7-tetrasubstituted tricyclo[5.1.0.03,5]octane-2,6-diones, have been used to explore intermolecular interactions in crystals (Yufit, Kozhushkov, Howard, & Mejere, 2001).
Chemical Transformations and Compound Development
- This compound has been involved in the creation of novel tricyclic systems, such as in metal-induced synthesis where new heterotricyclic systems are formed, highlighting its role in advancing organic chemistry (Tandon & Lucas, 2008).
- In drug discovery, derivatives of tricyclo[6.3.3.01,8]tetradecane-10,13-dione, like triquinane-dione, have been utilized as scaffolds due to their ability to cross the blood-brain barrier, demonstrating its potential in neuroprotective drug development (Young, Zeller, Geldenhuys, Malan, & Schyf, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


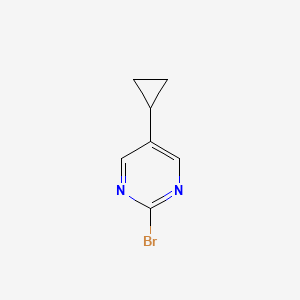
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)


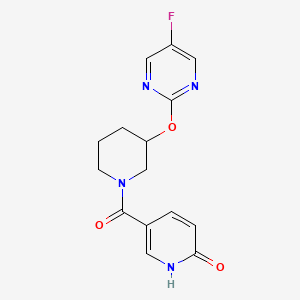
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
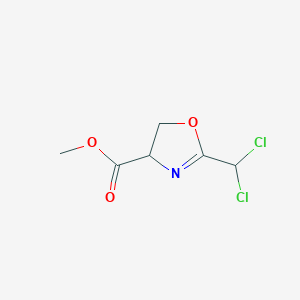
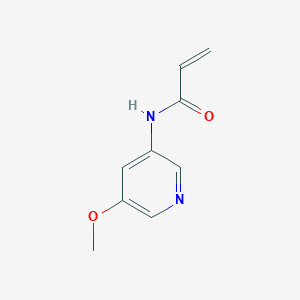
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
